N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-fluorophenyl)acetamide
Description
The compound N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-fluorophenyl)acetamide features a pyridazinone core substituted with a 4-ethoxyphenyl group at position 3 and an ethyl linker connected to a 4-fluorophenylacetamide moiety.
Properties
IUPAC Name |
N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3/c1-2-29-19-9-5-17(6-10-19)20-11-12-22(28)26(25-20)14-13-24-21(27)15-16-3-7-18(23)8-4-16/h3-12H,2,13-15H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDLHWDJQGFBPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-(4-Ethoxyphenyl)-4-Oxobutanoic Acid
The synthesis begins with Friedel-Crafts acylation of 4-ethoxybenzene (1-ethoxy-4-ethylbenzene) using succinic anhydride in the presence of AlCl₃:
$$
\text{4-Ethoxybenzene} + \text{Succinic anhydride} \xrightarrow{\text{AlCl}3, \text{CS}2} \text{4-(4-Ethoxyphenyl)-4-oxobutanoic acid}
$$
Conditions :
Cyclization to 6-(4-Ethoxyphenyl)-4,5-Dihydro-3(2H)-Pyridazinone
Condensation of 4-(4-ethoxyphenyl)-4-oxobutanoic acid with hydrazine hydrate forms the dihydropyridazinone intermediate:
$$
\text{4-(4-Ethoxyphenyl)-4-oxobutanoic acid} + \text{N}2\text{H}4 \cdot \text{H}_2\text{O} \xrightarrow{\text{EtOH, reflux}} \text{6-(4-Ethoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone}
$$
Conditions :
Oxidation to 6-(4-Ethoxyphenyl)-3(2H)-Pyridazinone
Bromine-mediated dehydrogenation converts the dihydropyridazinone to the fully aromatic pyridazinone:
$$
\text{Dihydropyridazinone} + \text{Br}_2 \xrightarrow{\text{AcOH, 60–70°C}} \text{6-(4-Ethoxyphenyl)-3(2H)-pyridazinone}
$$
Conditions :
Introduction of the Ethylamine Side Chain
N-Alkylation with 2-Bromoethylamine
The pyridazinone undergoes alkylation at the N-1 position using 2-bromoethylamine hydrobromide under basic conditions:
$$
\text{6-(4-Ethoxyphenyl)-3(2H)-pyridazinone} + \text{BrCH}2\text{CH}2\text{NH}2 \cdot \text{HBr} \xrightarrow{\text{K}2\text{CO}_3, \text{acetone}} \text{1-(2-Aminoethyl)-6-(4-ethoxyphenyl)-3(2H)-pyridazinone}
$$
Conditions :
Amide Bond Formation
Synthesis of 2-(4-Fluorophenyl)acetyl Chloride
2-(4-Fluorophenyl)acetic acid is activated via treatment with thionyl chloride (SOCl₂):
$$
\text{2-(4-Fluorophenyl)acetic acid} + \text{SOCl}2 \xrightarrow{\text{reflux}} \text{2-(4-Fluorophenyl)acetyl chloride} + \text{SO}2 + \text{HCl}
$$
Conditions :
- Solvent: Toluene
- Temperature: Reflux (2 hours)
- Yield: Quantitative
Coupling with 1-(2-Aminoethyl)-6-(4-Ethoxyphenyl)-3(2H)-Pyridazinone
The amine intermediate reacts with 2-(4-fluorophenyl)acetyl chloride to form the target acetamide:
$$
\text{1-(2-Aminoethyl)-6-(4-ethoxyphenyl)-3(2H)-pyridazinone} + \text{2-(4-Fluorophenyl)acetyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{N-(2-(3-(4-Ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-fluorophenyl)acetamide}
$$
Conditions :
- Base: Triethylamine (Et₃N)
- Solvent: Dichloromethane (DCM)
- Temperature: 0°C to room temperature
- Yield: ~85% (estimated from analogous reactions)
Optimization and Characterization
Reaction Optimization
Analytical Data
Intermediate Characterization :
- 6-(4-Ethoxyphenyl)-3(2H)-pyridazinone :
Final Product :
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group,
Biological Activity
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-fluorophenyl)acetamide is a compound of interest due to its potential biological activity, particularly in the context of cancer research and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including relevant studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure can be described by the following molecular formula:
- Molecular Formula : CHNO
- Molecular Weight : 382.42 g/mol
- CAS Number : 921852-93-9
The structure features a pyridazine ring, an ethyl chain, and aromatic groups, which are critical for its biological interactions.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. In vitro assays have demonstrated that it exhibits significant cytotoxic effects on various cancer cell lines. For instance, the compound showed an IC value of approximately 1.5 µM against HepG2 liver cancer cells, indicating potent antiproliferative activity.
The proposed mechanism of action involves the inhibition of histone deacetylases (HDACs), which play a crucial role in tumor growth and progression. By inhibiting HDAC activity, the compound promotes acetylation of histones, leading to altered gene expression that favors apoptosis in cancer cells.
Enzyme Inhibition Studies
In addition to HDAC inhibition, this compound has been evaluated for its effect on other enzymes:
- IC against HDAC3: 95 nM
- Selectivity : The compound demonstrated selectivity for class I HDACs over class II, making it a promising candidate for further development as a targeted therapy.
Case Studies
-
Study on HepG2 Cells : A study evaluated the effects of the compound on HepG2 cells using flow cytometry and cell cycle analysis. The results indicated a dose-dependent increase in apoptosis rates and G2/M phase arrest, supporting its role as an antitumor agent.
Concentration (µM) Apoptosis Rate (%) 1 14.08 3 19.11 9 28.83 - Combination Therapy : The compound was tested in combination with other chemotherapeutic agents (e.g., taxol). Results showed enhanced anticancer activity when used in conjunction with these agents, suggesting potential for combination therapy strategies.
Summary of Key Findings
- Antiproliferative Activity : Effective against multiple cancer cell lines with low IC values.
- Mechanism : Induces apoptosis via HDAC inhibition and cell cycle arrest.
- Combination Efficacy : Enhances the effectiveness of existing chemotherapy drugs.
Future Directions
Further research is warranted to explore:
- The pharmacokinetics and bioavailability of the compound.
- Its efficacy in vivo using animal models.
- Potential side effects and toxicity profiles.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison with pyridazinone-based analogs and related acetamide derivatives, focusing on substituent effects, synthetic yields, and spectroscopic characteristics.
Substituent Variations on the Pyridazinone Core
Key Observations :
- Ethoxy vs.
- Piperazine vs. Direct Aromatic Substitution : Compounds with piperazine/piperidine linkers (e.g., 6c, 6g) show lower yields (42–63%) compared to simpler aryl-substituted analogs, possibly due to steric challenges during synthesis .
- Fluorophenyl vs. Chlorophenyl : Fluorine’s electron-withdrawing nature may enhance metabolic stability relative to chlorine in analogs like 6h .
Acetamide Modifications
Key Observations :
- The 4-fluorophenyl group in the target compound is a common pharmacophore in kinase inhibitors and anti-inflammatory agents, as seen in and .
Spectroscopic Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
